N-(1-Phenylethylidene)aniline

Catalog No.
S1539368
CAS No.
1749-19-5
M.F
C14H13N
M. Wt
195.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-Phenylethylidene)aniline

CAS Number

1749-19-5

Product Name

N-(1-Phenylethylidene)aniline

IUPAC Name

N,1-diphenylethanimine

Molecular Formula

C14H13N

Molecular Weight

195.26 g/mol

InChI

InChI=1S/C14H13N/c1-12(13-8-4-2-5-9-13)15-14-10-6-3-7-11-14/h2-11H,1H3

InChI Key

CBXWICRJSHEQJT-UHFFFAOYSA-N

SMILES

CC(=NC1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CC(=NC1=CC=CC=C1)C2=CC=CC=C2

The exact mass of the compound N-(1-Phenylethylidene)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(1-Phenylethylidene)aniline (CAS: 1749-19-5) is a stable, solid ketimine, or Schiff base, formed from the condensation of acetophenone and aniline. It primarily serves as a well-defined and purifiable intermediate for the synthesis of more complex molecules, including the chiral amine N-(1-phenylethyl)aniline and various nitrogen-containing heterocycles. [1] Its utility stems from the reactivity of the C=N double bond, which acts as a key functional handle in catalytic reductions and cycloaddition reactions. [2] Unlike generating the imine in-situ, using the isolated compound allows for greater control over stoichiometry and purity in subsequent synthetic steps.

Substituting N-(1-Phenylethylidene)aniline with its closest aldimine analog, N-benzylideneaniline, is often unviable due to critical differences in steric hindrance and electronic properties. The presence of a methyl group on the imine carbon, in place of a proton, fundamentally alters the molecule's three-dimensional profile. [1] This change directly impacts transition state geometries in stereoselective reactions, such as cycloadditions, leading to different diastereomeric product ratios. [2] For processes requiring precise stereochemical control or for certain catalytic hydrogenations, this seemingly minor structural variance makes the two compounds functionally non-interchangeable precursors.

Precursor Suitability: Enables High-Purity Amine Synthesis via Isolable Intermediate

Using a pre-formed, isolated imine intermediate is a documented strategy for achieving high-purity final products. In a patented two-step synthesis of an antioxidant, the analog N-(1-phenylethylidene)-N'-phenyl-1,4-phenylenediamine was isolated and purified to 99.5% before hydrogenation. [1] This high-purity intermediate yielded a final amine product of 97.1% purity. This demonstrates a key process advantage over one-pot reductive aminations where impurities from the imine formation step can be carried through, reducing the final product quality.

Evidence DimensionPurity of Final Amine Product
Target Compound Data97.1% purity (achieved via isolated, 99.5% pure imine intermediate)
Comparator Or BaselineOne-pot reductive amination (potential for lower purity due to carry-over of side-products)
Quantified DifferenceDocumented route to >97% purity final product.
ConditionsTwo-step synthesis: 1) Condensation to form imine, followed by isolation/purification. 2) Catalytic hydrogenation.

For applications in pharmaceuticals or materials science, starting with a high-purity, well-characterized precursor is critical for achieving reproducible results and meeting quality specifications.

Processability Advantage: Stable Solid Form Factor Simplifies Handling and Dosing

N-(1-Phenylethylidene)aniline is supplied as a stable, crystalline powder with a melting point of 39-43 °C. This physical form offers significant handling advantages over the alternative of generating the imine *in situ* from its liquid precursors, aniline and acetophenone. As a weighable solid, it allows for precise stoichiometric control without the need for specialized liquid handling equipment or the procedural complexity of azeotropic water removal often required for *in situ* formation.

Evidence DimensionPhysical Form at STP
Target Compound DataCrystalline powder
Comparator Or BaselineIn situ generation from liquid precursors (Aniline and Acetophenone)
Quantified DifferenceSolid vs. Liquid
ConditionsStandard laboratory conditions (STP)

Procuring the pre-formed solid simplifies reaction setup, improves dosing accuracy, enhances reproducibility, and can eliminate an entire synthetic step (water removal), saving time and resources in laboratory and pilot-scale operations.

Steric Differentiation: C1-Methyl Group Influences Stereochemical Outcomes vs. Aldimine Analogs

As a ketimine, N-(1-phenylethylidene)aniline possesses a methyl group at the imine carbon, creating a distinct steric environment compared to the analogous proton in aldimines like N-benzylideneaniline. This structural difference is critical in stereoselective [2+2] cycloadditions (Staudinger reactions). Mechanistic studies confirm that substituents on both the ketene and the imine heavily influence the competition between reaction pathways, which determines the final cis/trans diastereoselectivity of the β-lactam product. [1] The increased steric bulk of the ketimine's methyl group fundamentally alters the transition state energetics compared to an aldimine, making it a specific tool for accessing different stereoisomers.

Evidence DimensionSteric Hindrance at Imine Carbon
Target Compound DataHigh (due to C1-Methyl group)
Comparator Or BaselineN-benzylideneaniline (Low, due to C1-Hydrogen)
Quantified DifferenceQualitative but significant difference in steric profile (Ketimine vs. Aldimine)
ConditionsStaudinger [2+2] cycloaddition reaction

For synthesizing specific diastereomers of complex molecules like β-lactam antibiotics, selecting a ketimine over an aldimine is a key design choice to control the stereochemical outcome.

Precursor for High-Purity Chiral Amines

Where the final application demands high purity and batch-to-batch consistency of N-(1-phenylethyl)aniline or its derivatives, using this isolable imine is the preferred route. The ability to purify the imine to >99% before the final reduction step minimizes contaminants in the final active ingredient or catalyst. [1]

Stereochemically-Defined β-Lactam Synthesis

In the synthesis of substituted β-lactams where specific diastereomers are targeted, the steric bulk of this ketimine provides a different stereochemical control element compared to less hindered aldimines. It is the right choice when the steric influence of the C1-methyl group is necessary to achieve the desired cis/trans product ratio. [2]

Workflows Requiring Precise Stoichiometric Control

For processes where reaction kinetics and outcomes are highly sensitive to reactant ratios, the solid, weighable nature of this compound makes it superior to in-situ generation. It ensures precise molar quantities are introduced, improving reproducibility in both research and scaled-up production environments.

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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